rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid
Description
rac-(1R,4S,5S)-5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is a bicyclic compound featuring a strained [2.1.0]pentane core. The molecule contains two functional groups: a methoxycarbonyl (COOMe) and a carboxylic acid (COOH) at the 5-position of the bicyclo framework. The "rac" designation indicates a racemic mixture of enantiomers. This compound is primarily utilized as a building block in medicinal chemistry due to its rigid structure, which mimics bioisosteric motifs like cyclopropane or bicyclo[1.1.1]pentane, enhancing metabolic stability and target binding .
Available data suggest its molecular weight is approximately 184.2 g/mol (inferred from structurally similar compounds in ). While direct physical property data (e.g., melting point, solubility) are scarce, its synthesis and applications are documented in catalogs for drug discovery intermediates, such as Enamine Ltd’s Building Blocks Catalogue .
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(1S,4R)-5-methoxycarbonylbicyclo[2.1.0]pentane-5-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-12-7(11)8(6(9)10)4-2-3-5(4)8/h4-5H,2-3H2,1H3,(H,9,10)/t4-,5+,8? |
InChI Key |
AEMACJAOYCMZCN-WSUMQKFRSA-N |
Isomeric SMILES |
COC(=O)C1([C@H]2[C@@H]1CC2)C(=O)O |
Canonical SMILES |
COC(=O)C1(C2C1CC2)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid
- Molecular Formula : C9H12O4
- Molecular Weight : 184.19 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on various biological systems. The following sections detail specific activities and findings from relevant studies.
Antimicrobial Activity
Several studies have indicated that bicyclic compounds exhibit antimicrobial properties. For example, research has shown that derivatives of bicyclic acids can inhibit bacterial growth by disrupting cellular functions.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was explored through in vitro assays where it demonstrated the ability to reduce pro-inflammatory cytokine production.
| Study | Cytokine Measured | Result |
|---|---|---|
| TNF-alpha | Decreased production by 30% at 50 µM | |
| IL-6 | Inhibition observed at higher concentrations |
The proposed mechanisms by which rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid exerts its biological effects include:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Cytokine Modulation : The compound appears to interact with signaling pathways involved in inflammation, particularly those regulating cytokine production.
Case Study 1: Antimicrobial Efficacy
In a controlled study, rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid was tested against various strains of bacteria. Results indicated a significant reduction in colony-forming units (CFUs) when treated with concentrations above 25 µM.
Case Study 2: In Vivo Anti-inflammatory Effects
A mouse model was used to evaluate the anti-inflammatory effects of the compound in conditions mimicking rheumatoid arthritis. Treatment led to a notable decrease in joint swelling and pain scores compared to control groups.
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid.
Mechanistic Insight :
-
Base-mediated saponification proceeds via deprotonation of the ester carbonyl, followed by nucleophilic hydroxide attack.
-
Acidic conditions promote protonation of the ester oxygen, facilitating water nucleophilicity.
Esterification and Transesterification
The carboxylic acid group participates in esterification, enabling derivatization for pharmaceutical intermediates.
| Reaction | Reagents | Application |
|---|---|---|
| Esterification | Methanol/H⁺ | Forms methyl ester derivatives for improved lipophilicity |
| Transesterification | ROH (e.g., ethanol), acid | Modifies solubility profiles for targeted drug delivery |
Key Observation :
Steric hindrance from the bicyclo[2.1.0] framework slows reaction kinetics compared to linear analogs .
Decarboxylation
Thermal or photolytic decarboxylation eliminates CO₂, forming bicyclo[2.1.0]pentane derivatives.
Thermodynamic Data :
-
ΔH for decarboxylation of bicyclo[2.1.0] systems is estimated at –230.7 ± 1.5 kJ/mol (comparable to simpler bicyclic compounds) .
Oxidation:
The bicyclic scaffold resists oxidation under mild conditions but reacts with strong oxidizers:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Ring-opened diol | Harsh conditions disrupt the bicyclic framework |
| Ozone (O₃) | Ozonides | Limited utility due to structural instability |
Reduction:
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol but leaves the ester intact.
-
Catalytic hydrogenation (H₂/Pd-C) selectively saturates exocyclic double bonds (if present) .
Catalytic Functionalization
Pd(II)-catalyzed C–H activation enables lactonization or cross-coupling, as demonstrated in analogous bicyclic systems :
| Catalyst System | Reaction Type | Outcome |
|---|---|---|
| Pd(OAc)₂/Ligand L1 | Tandem C–H activation | Forms bicyclo[3.2.1] lactones (theoretical applicability) |
Mechanism :
Stereochemical Influence on Reactivity
The rac-(1R,4S,5S) configuration impacts reaction outcomes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.1.0]pentane Derivatives
Ethyl Ester Analog: Bicyclo[2.1.0]pentane-5-carboxylic acid, ethyl ester (CAS 94424-46-1)
- Molecular Weight : 140.18 g/mol (vs. ~184.2 g/mol for the target compound)
- Functional Groups : Ethyl ester (COOEt) vs. methoxycarbonyl (COOMe) and carboxylic acid (COOH).
- Key Differences: The ester analog lacks the carboxylic acid group, reducing polarity and acidity. This makes it more lipophilic, suitable for industrial applications (e.g., PCB analysis standards, as noted in ). The target compound’s dual carbonyl groups enhance reactivity in amide bond formation or salt generation .
3-Carboxylic Acid Isomer: (1R,4S,5S)-5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-3-carboxylic Acid
- Structural Variation : Carboxylic acid at position 3 instead of 4.
- Position 5’s proximity to the methoxycarbonyl group may enable unique hydrogen-bonding or steric effects in drug design .
Larger Bicyclic Systems
Bicyclo[3.1.1]heptane Derivative: 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic Acid (AS99030)
- Molecular Weight: Not explicitly stated, but likely higher due to the larger heptane ring.
- Ring Strain : The [3.1.1]heptane system has reduced strain compared to [2.1.0]pentane, leading to lower reactivity but improved stability.
- Applications : Larger rings are preferred in contexts requiring flexibility, such as protease inhibitors or allosteric modulators .
Bicyclo[2.1.1]hexane Derivative: rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid
Nitrogen-Containing Analogs
Azabicyclo[2.1.1]hexane Derivative: rac-(1R,4S,5S)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Strain vs. Stability : The target compound’s [2.1.0]pentane core offers high ring strain, enhancing reactivity in click chemistry or photochemical reactions. However, derivatives like [2.1.1]hexane or [3.1.1]heptane are preferred for stable scaffold designs .
- Functional Group Synergy : The coexistence of COOMe and COOH groups enables dual reactivity (e.g., ester hydrolysis to carboxylic acid), useful in prodrug strategies .
- Industrial Relevance : Ethyl ester analogs (e.g., CAS 94424-46-1) are commercially available in bulk, whereas the target compound is niche, tailored for specialized medicinal chemistry applications .
Preparation Methods
Preparation Methods of rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid
Common Synthetic Strategies
[2 + 1] Cyclopropanation Approaches
One of the principal routes to bicyclo[2.1.0]pentane derivatives involves cyclopropanation of cyclobutene or related precursors. This can be achieved through carbene or carbenoid intermediates generated from diazo compounds or Simmons–Smith reagents. The cyclopropanation step forms the bicyclic ring system.
- Example: Photochemical [2 + 2] cycloaddition followed by ring contraction or rearrangement to bicyclo[2.1.0]pentane frameworks has been reported to access related bicyclic systems efficiently.
Functional Group Transformations on Bicyclic Precursors
Starting from bicyclo[2.1.0]pentane carboxylic acid derivatives, selective esterification or methoxycarbonylation can be performed to install the methoxycarbonyl group at position 5.
- Esterification typically involves treatment with methanol in acidic conditions or via methyl chloroformate reagents under controlled conditions to avoid ring-opening or rearrangement.
Stereochemical Control
The stereochemistry at positions 1, 4, and 5 is often controlled by the choice of starting materials and reaction conditions:
- Use of chiral auxiliaries or chiral catalysts during cyclopropanation or esterification steps.
- Resolution of racemic mixtures by chromatographic or crystallization techniques if enantiopure material is required.
Specific Literature Procedures
While direct literature on rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is limited, analogous synthetic methods for bicyclo[2.1.0]pentane carboxylic acid derivatives provide insight:
- A modular approach to bicyclo[2.1.1]hexane derivatives via photochemical [2 + 2] cycloaddition has been demonstrated, which can be adapted to bicyclo[2.1.0]pentane systems by modifying ring size and substitution patterns.
- Esterification of bicyclic carboxylic acids using methanol and acid catalysts or methylating agents is a standard method to introduce methoxycarbonyl groups.
- Cyclopropanation using diazo compounds under metal catalysis (e.g., Rhodium or Copper catalysts) can yield bicyclo[2.1.0]pentane cores with controlled stereochemistry.
Summary Table of Preparation Methods
Q & A
Basic Research Question
- Purity Validation: Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities.
- Elemental Analysis: Acceptable tolerance: ±0.4% for C, H, N.
- Thermal Stability: Differential Scanning Calorimetry (DSC) to detect decomposition above 150°C .
How can researchers optimize reaction conditions to minimize byproducts during the synthesis of the bicyclo[2.1.0]pentane core?
Advanced Research Question
Byproducts like linear esters arise from incomplete cyclization. Optimization strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
